molecular formula C6H12ClNO B6291342 endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 2230912-20-4

endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride

Cat. No. B6291342
CAS RN: 2230912-20-4
M. Wt: 149.62 g/mol
InChI Key: LUTVSQCTGHUTOO-YCLXABBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 and its IUPAC name is 2-azabicyclo[2.2.1]heptan-5-ol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H . This indicates the presence of a nitrogen atom (N), a hydroxyl group (OH), and a chloride ion (Cl-) in the structure. The bicyclic structure is also indicated by the InChI code .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Mechanism of Action

The mechanism of action of endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride is not fully understood. However, it is believed that it acts as a catalyst in the formation of cyclic ethers, which are important intermediates in the synthesis of various compounds. Additionally, it is believed that this compound can be used to catalyze the formation of other cyclic ethers, such as cyclic amines and cyclic sulfones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been suggested that this compound may have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride in laboratory experiments is its low cost and ease of availability. Additionally, it is relatively easy to synthesize and can be used as a reagent in various reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose over time. Additionally, it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

There are several potential future directions for the use of endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride in scientific research. For example, it could be used in the synthesis of new compounds, such as peptides and peptidomimetics. Additionally, it could be used in the development of new pharmaceuticals or agrochemicals. Additionally, further research could be done on the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, more research could be done on the mechanism of action of this compound and its potential uses as a catalyst in various reactions.

Synthesis Methods

The synthesis of endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride involves the reaction of 2-azabicyclo[2.2.1]heptan-5-ol with hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80 °C for 3 hours. The reaction yields an aqueous solution of this compound hydrochloride, which is then purified by recrystallization. The purity of the product is determined by thin-layer chromatography and mass spectrometry.

Scientific Research Applications

Endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used as a reagent in the synthesis of various other compounds, such as chiral compounds and heterocycles. Additionally, it has been used in the synthesis of peptides and peptidomimetics.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVSQCTGHUTOO-YCLXABBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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